molecular formula C17H16BrN5OS B12145971 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

Cat. No.: B12145971
M. Wt: 418.3 g/mol
InChI Key: TWGBQXBTHJXCFQ-UHFFFAOYSA-N
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Description

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-bromo-4-methylphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenyl and sulfanyl groups can enhance the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-bromo-4-methylphenylacetyl chloride
  • 4-amino-5-phenyl-4H-1,2,4-triazole derivatives

Uniqueness

What sets 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a triazole ring and a sulfanyl group enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C17H16BrN5OS

Molecular Weight

418.3 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

InChI

InChI=1S/C17H16BrN5OS/c1-11-7-8-14(13(18)9-11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

TWGBQXBTHJXCFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)Br

Origin of Product

United States

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